![molecular formula C7H5ClN2O2 B3089193 4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione CAS No. 1190313-44-0](/img/structure/B3089193.png)
4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione
Overview
Description
“4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione” is a chemical compound with the molecular formula C7H5ClN2 . It is also known as 4-Chloro-7-azaindole . This compound is a halogenated heterocycle and is often used in the synthesis of many pharmaceutical intermediates .
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives, which includes “4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione”, has been reported in various studies . For instance, one study reported the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study involved the design and synthesis of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .Molecular Structure Analysis
The molecular structure of “4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione” can be confirmed using various spectroscopic techniques. For instance, the NMR spectrum of a similar compound showed characteristic peaks corresponding to the pyrrolopyridine structure .Chemical Reactions Analysis
The chemical reactions involving “4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione” are typically associated with its use as an intermediate in the synthesis of pharmaceutical compounds . For example, it has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione” can be inferred from its structure. It is a solid at 20 degrees Celsius .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including CS-0055842, have shown antimicrobial activity. They could potentially be used in the development of new antimicrobial drugs .
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties, suggesting potential use in treating inflammatory diseases .
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities, indicating potential use in antiviral drug development .
Antifungal Activity
These compounds have shown antifungal properties, which could be useful in the development of new antifungal medications .
Antioxidant Activity
Pyrrolopyrazine derivatives have demonstrated antioxidant activities, suggesting potential use in combating oxidative stress .
Antitumor Activity
These compounds have shown antitumor properties, indicating potential use in cancer treatment .
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have exhibited kinase inhibitory activities, suggesting potential use in the development of kinase inhibitors .
Fibroblast Growth Factor Receptor Inhibitors
Some 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, CS-0055842 could potentially be used in cancer therapy as a FGFR inhibitor .
Mechanism of Action
Target of Action
The primary target of CS-0055842 is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
CS-0055842 interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . CS-0055842 inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by CS-0055842 . This pathway involves several downstream effects, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling cascades . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
CS-0055842 has shown potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been observed to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, CS-0055842 significantly inhibited the migration and invasion of 4T1 cells .
Future Directions
The future directions for the research and development of “4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione” and its derivatives are likely to be focused on their potential applications in pharmaceuticals, particularly as inhibitors of the FGFR signaling pathway . Further optimization of these compounds, particularly those with low molecular weight, could lead to the development of more potent and selective FGFR inhibitors .
properties
IUPAC Name |
4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-2-6(12)10-7-3(4)1-5(11)9-7/h2H,1H2,(H2,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIMRUXAXWATRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)NC(=O)C=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.